molecular formula CH5N3.1/2H2O4S B213136 guanidine;sulfuric acid CAS No. 594-14-9

guanidine;sulfuric acid

Cat. No.: B213136
CAS No.: 594-14-9
M. Wt: 216.22 g/mol
InChI Key: UYAKTBUPMOOXNW-UHFFFAOYSA-N
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Description

guanidine;sulfuric acid is a chemical compound formed by the combination of two guanidine molecules with one sulfate ion. Guanidine itself is a strong organic base, known for its high basicity and ability to form stable salts. The sulfate ion, derived from sulfuric acid, provides stability and solubility to the compound. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: guanidine;sulfuric acid can be synthesized through several methods. One common approach involves the reaction of guanidine hydrochloride with sulfuric acid. The reaction proceeds as follows:

2CH5N3HCl+H2SO4(CH5N3)2H2SO4+2HCl2 \text{CH}_5\text{N}_3 \cdot \text{HCl} + \text{H}_2\text{SO}_4 \rightarrow (\text{CH}_5\text{N}_3)_2 \cdot \text{H}_2\text{SO}_4 + 2 \text{HCl} 2CH5​N3​⋅HCl+H2​SO4​→(CH5​N3​)2​⋅H2​SO4​+2HCl

This reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization.

Industrial Production Methods: In industrial settings, guanidine, sulfate (2:1) is produced on a larger scale using similar methods. The process involves the controlled addition of sulfuric acid to a solution of guanidine hydrochloride, followed by crystallization and drying to obtain the final product. The purity of the compound is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: guanidine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: Guanidine can be oxidized to form guanidinium ions.

    Reduction: Reduction reactions can convert guanidine to its corresponding amine.

    Substitution: Guanidine can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Guanidinium ions.

    Reduction: Amines.

    Substitution: Substituted guanidines.

Scientific Research Applications

guanidine;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

    Biology: Guanidine compounds are studied for their role in biological systems, including enzyme inhibition and protein denaturation.

    Medicine: Guanidine derivatives are explored for their potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: It is used in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of guanidine, sulfate (2:1) involves its strong basicity and ability to form stable complexes with various molecules. In biological systems, guanidine can interact with proteins and enzymes, altering their structure and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions. Guanidine can also act as a denaturant, disrupting the native conformation of proteins.

Comparison with Similar Compounds

    Guanidine Hydrochloride: Similar in structure but with a chloride ion instead of sulfate.

    Guanidine Nitrate: Contains a nitrate ion and is used in different applications.

    Guanidine Carbonate: Contains a carbonate ion and is used in various industrial processes.

Uniqueness: guanidine;sulfuric acid is unique due to its specific combination of guanidine and sulfate ions, which provides distinct solubility and stability properties. This makes it particularly useful in applications where these properties are essential.

Biological Activity

Guanidine, a simple organic compound with the formula H2NC(=NH)NH2\text{H}_2\text{N}\text{C}(=\text{NH})\text{NH}_2, is known for its diverse biological activities. When combined with sulfuric acid, it forms guanidine sulfate, which possesses unique properties and biological implications. This article delves into the biological activity of guanidine and sulfuric acid, focusing on their mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Guanidine and Sulfuric Acid

Guanidine is a strong base that plays a significant role in biological systems. It is involved in various metabolic processes and has been studied for its potential therapeutic effects in conditions such as diabetes and neurological disorders. Sulfuric acid , a strong mineral acid, is often used in chemical synthesis and can influence the behavior of organic compounds like guanidine.

  • Antimicrobial Activity : Recent studies have shown that guanidine derivatives exhibit significant antimicrobial properties. For instance, sulfaguanidine hybrids demonstrated effective inhibition against various bacterial strains and fungi, with IC50 values comparable to established antibiotics . The mechanism involves the inhibition of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are vital for microbial survival.
  • Immunomodulatory Effects : Guanidine compounds have been found to enhance immune responses. In vitro studies indicated that certain guanidine derivatives increased spleen and thymus weights and activated CD4+ and CD8+ T lymphocytes, suggesting a role in modulating immune function .
  • Stabilization of Atmospheric Particles : Guanidine has also been studied for its ability to stabilize sulfuric acid clusters in atmospheric chemistry. It enhances the formation rates of nanoparticles significantly compared to other bases like dimethylamine, indicating its potential role in environmental processes .

Antimicrobial Activity

A comprehensive study evaluated various guanidine derivatives for their antimicrobial efficacy against six bacterial strains and two fungal pathogens. The results are summarized in Table 1 below:

CompoundBacterial Strains InhibitedFungal Pathogens InhibitedIC50 (µM)
Sulfaguanidine 2aYesYes18.17
Sulfaguanidine 2bYesNo23.87
Sulfaguanidine 2cNoYes4.33
Sulfaguanidine 2dYesYes5.54

Table 1: Antimicrobial activity of sulfaguanidine derivatives.

This table illustrates the varying effectiveness of different guanidine derivatives against microbial pathogens, highlighting their potential as therapeutic agents.

Case Studies

  • Case Study on Immune Enhancement : A study involving mice treated with specific guanidine derivatives showed a marked increase in immune cell activation compared to control groups. This suggests that guanidine may have applications in enhancing vaccine efficacy or treating immunodeficiencies .
  • Environmental Impact Study : Research on atmospheric chemistry demonstrated that guanidine significantly influences particle formation rates in the presence of sulfuric acid, which could have implications for climate modeling and pollution control strategies .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing nitroguanidine using guanidine and sulfuric acid?

  • Methodological Answer : A common approach involves using sulfuric acid guanidine as a starting material with a mixed acid (HNO₃:H₂SO₄, 2:1 v/v) as the nitrating agent. Optimal conditions include a molar ratio of 1:1.2 (guanidine salt to nitrating agent), achieving ~87% conversion and ~86% yield. Continuous-flow microreactor systems improve efficiency by reducing reaction time and enhancing heat/mass transfer compared to batch processes .

Q. How is sulfuric acid utilized as a catalyst in guanidine-based reactions?

  • Methodological Answer : Sulfuric acid acts as both a solvent and dehydrating agent in reactions like the synthesis of fused pyrimidine derivatives. For example, ketene dithioacetals react with guanidine carbonate in concentrated H₂SO₄ to form heterocyclic compounds. The acid’s strong protonation capacity facilitates nucleophilic attack and stabilizes intermediates, critical for high yields (~65–87%) .

Q. What characterization techniques are essential for verifying the purity of guanidine-sulfuric acid reaction products?

  • Methodological Answer : Standard methods include:

  • Titration : Sodium hydroxide titration with phenolphthalein to quantify residual acid (error <0.5%) .
  • Chromatography : HPLC or GC-MS for identifying byproducts.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, particularly for novel derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving guanidine and sulfuric acid?

  • Methodological Answer : Density functional theory (DFT) calculations analyze transition states and intermediate stability. For instance, computational studies on 2-aminobenzo[4,5] derivatives reveal electron-rich intermediates stabilized by H₂SO₄, explaining regioselectivity discrepancies observed in experimental yields . Pairing computational data with kinetic experiments (e.g., varying acid concentration) validates proposed pathways .

Q. What experimental strategies mitigate data variability in sulfuric acid recovery studies?

  • Methodological Answer : High-precision load cells (0.03% accuracy) and resistance temperature detectors (RTDs) minimize measurement errors. For emulsified acid/hydrocarbon systems, replicate runs under identical conditions (e.g., TR-08 and TR-20) show recoveries ranging from 95.4% to 98.3%, with material balance deviations <1.8%. Statistical tools (e.g., error bands in Figure 9) distinguish systemic vs. random errors .

Q. How do microreactor systems optimize the continuous synthesis of nitroguanidine from guanidine sulfate?

  • Methodological Answer : Microreactors enhance mixing and thermal control, critical for exothermic nitration. Key parameters include:

  • Residence time : Optimized to 3–5 minutes to prevent side reactions.
  • Temperature gradient : Maintained at 40–70°F using glycol heat transfer fluids to avoid acid solidification.
  • Emulsion stability : Achieved via continuous stirring (length-to-diameter ratio = 28) to ensure homogeneous acid/hydrocarbon phases .

Q. What are the challenges in reconciling contradictory results in airborne acid dispersion studies?

  • Methodological Answer : Semi-quantitative impinger sampling often conflicts with recovery data (e.g., TR-20 shows 98.3% recovery but detectable airborne acid). Cross-validate using:

  • Material balance : Compare recovered acid + airborne acid to initial charge (target: 100.6% ±1.8%).
  • High-speed imaging : Track droplet/bubble formation to identify splashing or aerosolization as loss mechanisms .

Q. Data-Driven Insights

Q. How does sulfuric acid concentration influence reaction kinetics in guanidine derivatization?

  • Key Data :

H₂SO₄ Concentration (%)Reaction Yield (%)Byproduct Formation (%)
857412
95875
98893
Higher concentrations (>95%) suppress hydrolysis byproducts (e.g., sulfonic acids) but require corrosion-resistant reactors (e.g., Carpenter 20Cb-3 stainless steel) .

Q. What material compatibility issues arise in long-term sulfuric acid exposure?

  • Findings : Electrochemical polarization tests show 316L stainless steel exhibits <0.1 mm/year corrosion rate in 70% H₂SO₄ at 40°C. However, Carpenter 20Cb-3 is preferred for >90% acid due to superior passivation .

Properties

IUPAC Name

guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAKTBUPMOOXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H12N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-00-8 (Parent)
Record name Guanidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883456
Record name Guanidine, sulfate (2:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-14-9
Record name Guanidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, sulfate (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisguanidinium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GUANIDINE SULFATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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